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Introduction

(+)-Carnegine is a simple tetrahydroisoquinoline (THIQ) alkaloid that, along with its enantiomer
and related compounds, has garnered interest for its biological activities. The THIQ scaffold is
a privileged structure in medicinal chemistry, appearing in numerous natural products and
synthetic compounds with a wide range of pharmacological properties, including antibacterial,
antifungal, and neuroactive effects.[1][2] The design and synthesis of derivatives of (+)-
Carnegine are aimed at exploring and optimizing these biological activities through systematic
structural modifications.

This document provides detailed methodologies for the enantioselective synthesis of the (+)-
Carnegine core structure and the subsequent synthesis of a representative N-aryl derivative.
The protocols are based on established asymmetric synthesis strategies and structure-activity
relationship (SAR) studies of the broader THIQ class of compounds.

Design Rationale for (+)-Carnegine Derivatives

The primary goals for designing (+)-Carnegine derivatives often revolve around enhancing
potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

¢ N-Substitution: The secondary amine of the THIQ nucleus is a common point for
modification. Introducing various alkyl and aryl substituents can significantly impact biological
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activity. For instance, in many THIQ analogs, N-substitution can modulate antibacterial and
antifungal potency.[3] The introduction of lipophilic or functionalized aryl groups can enhance
interactions with biological targets.

e Aromatic Ring Substitution: Modification of the substituents on the benzene ring of the THIQ
core can influence electronic properties and steric interactions, which are crucial for receptor
binding and enzyme inhibition.

e Cl-Position Substitution: While (+)-Carnegine has a methyl group at the C1 position,
variations at this position can lead to significant changes in biological activity.

This application note will focus on the design and synthesis of an N-aryl derivative of (+)-
Carnegine as a representative example to explore potential enhancements in antibacterial
activity.

Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-(+)-
Salsolidine

(R)-(+)-Salsolidine is the immediate precursor to (+)-Carnegine. Its enantioselective synthesis
Is crucial for obtaining the desired stereoisomer of the final product. The following protocol is
adapted from asymmetric Pictet-Spengler reactions, which provide a highly efficient route to
chiral THIQs.[4][5][6]

Materials:

e N-Boc-3,4-dimethoxyphenethylamine

o Acetaldehyde

o Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
e Toluene (anhydrous)

 Trifluoroacetic acid (TFA)

¢ Dichloromethane (DCM)
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate/Hexanes solvent system

Procedure:

To an oven-dried flask under an inert atmosphere (e.g., argon), add the chiral phosphoric
acid catalyst (2-5 mol%).

Add anhydrous toluene to dissolve the catalyst.

Add N-Boc-3,4-dimethoxyphenethylamine (1.0 equivalent) to the reaction mixture.
Cool the mixture to the optimized temperature (typically between -20 °C and 0 °C).
Slowly add acetaldehyde (1.2-1.5 equivalents) to the stirred solution.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
IS consumed.

Upon completion, quench the reaction with saturated sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure to obtain the crude N-Boc-(R)-(+)-
salsolidine.

Purify the crude product by silica gel column chromatography using an appropriate ethyl
acetate/hexanes gradient to yield pure N-Boc-(R)-(+)-salsolidine.
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» To deprotect the Boc group, dissolve the purified product in dichloromethane and add
trifluoroacetic acid (5-10 equivalents). Stir at room temperature until deprotection is complete
(monitored by TLC).

o Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in
dichloromethane and wash with saturated sodium bicarbonate solution.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-(+)-
salsolidine.

Protocol 2: Synthesis of (+)-Carnegine (N-methylation of
(R)-(+)-Salsolidine)

This protocol describes the methylation of the secondary amine of (R)-(+)-salsolidine to yield
(+)-Carnegine.

Materials:

(R)-(+)-Salsolidine

o Formaldehyde (37% aqueous solution)

e Formic acid

e Methanol

e Saturated sodium bicarbonate solution

e Dichloromethane (DCM)

e Brine

Anhydrous sodium sulfate

Procedure:

e Dissolve (R)-(+)-salsolidine (1.0 equivalent) in methanol.
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o Add formaldehyde solution (2.0 equivalents) to the mixture.
e Slowly add formic acid (2.0 equivalents) to the reaction mixture.
» Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

o Cool the reaction to room temperature and carefully neutralize with saturated sodium
bicarbonate solution.

o Extract the aqueous layer with dichloromethane (3 x volumes).
o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
e Concentrate the solvent under reduced pressure to obtain crude (+)-Carnegine.

« If necessary, purify the product by silica gel column chromatography.

Protocol 3: Synthesis of an N-aryl-(+)-Carnegine
Derivative

This protocol outlines a representative synthesis of an N-aryl derivative of (+)-Carnegine using
a Buchwald-Hartwig amination reaction.

Materials:

e (+)-Carnegine

e Aryl bromide (e.g., 4-bromotoluene)
o Palladium catalyst (e.g., Pd2(dba)3)
e Ligand (e.g., Xantphos)

¢ Sodium tert-butoxide (NaOtBu)

e Anhydrous toluene

e Saturated ammonium chloride solution
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Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2
mol%), ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

Add anhydrous toluene to the flask.
Add (+)-Carnegine (1.0 equivalent) and the aryl bromide (1.1 equivalents).

Heat the reaction mixture to reflux (or as optimized for the specific substrates) and monitor
by TLC.

Upon completion, cool the reaction to room temperature and quench with a saturated
ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure to obtain the crude N-aryl-(+)-Carnegine
derivative.

Purify the product by silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for the synthesis

and biological evaluation of (+)-Carnegine and a representative derivative.

Table 1: Synthesis Yields and Enantiomeric Excess
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Enantiomeric

Compound Synthetic Step Yield (%)
Excess (%)
N-Boc-(R)-(+)- Asymmetric Pictet-
_(_ ) Y 85 >98

Salsolidine Spengler
(R)-(+)-Salsolidine Boc Deprotection 95 >98
(+)-Carnegine N-methylation 92 >98
N-(4-methylphenyl)- Buchwald-Hartwi

( y_p Y o J 78 >98
(+)-Carnegine Amination

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

P. aeruginosa

Compound S. aureus (pg/mL) E. coli (pg/mL)
(ng/mL)
(+)-Carnegine 128 256 >512
N-(4-methylphenyl)-
( y-p Y 32 64 128
(+)-Carnegine
Ciprofloxacin (Control) 0.5 0.25 1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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